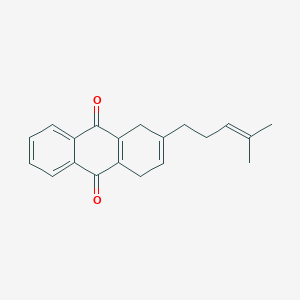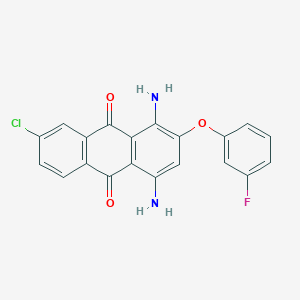
1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by the presence of amino, chloro, and fluorophenoxy groups attached to the anthracene core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a fluorophenoxy group is introduced to the anthracene core. The amino groups are usually introduced through amination reactions, and the chloro group can be added via chlorination reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino, chloro, and fluorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
科学的研究の応用
1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its anticancer properties, as anthracene derivatives are known to intercalate with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its stable luminescent properties.
作用機序
The mechanism of action of 1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species (ROS) upon light irradiation, which can further damage cellular components.
類似化合物との比較
Similar Compounds
1,4-Diaminoanthracene-9,10-dione: Lacks the chloro and fluorophenoxy groups, resulting in different chemical reactivity and applications.
7-Chloro-2-(3-fluorophenoxy)anthracene-9,10-dione: Lacks the amino groups, affecting its biological activity and photophysical properties.
1,4-Diamino-2-(3-fluorophenoxy)anthracene-9,10-dione: Lacks the chloro group, which can influence its chemical stability and reactivity.
Uniqueness
1,4-Diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione is unique due to the combination of amino, chloro, and fluorophenoxy groups, which impart distinct chemical, photophysical, and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
88605-30-5 |
|---|---|
分子式 |
C20H12ClFN2O3 |
分子量 |
382.8 g/mol |
IUPAC名 |
1,4-diamino-7-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12ClFN2O3/c21-9-4-5-12-13(6-9)20(26)17-16(19(12)25)14(23)8-15(18(17)24)27-11-3-1-2-10(22)7-11/h1-8H,23-24H2 |
InChIキー |
KKQLJUBGUMJJIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


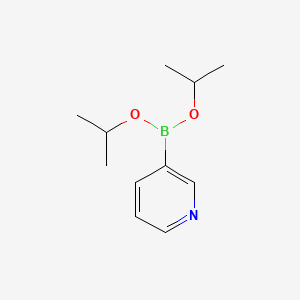
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)




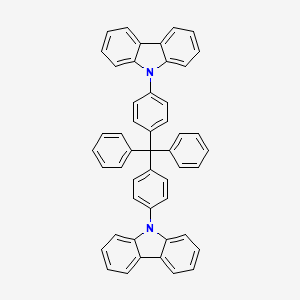
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)

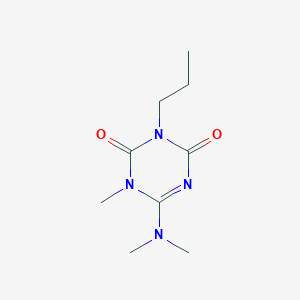
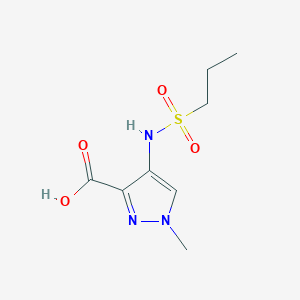
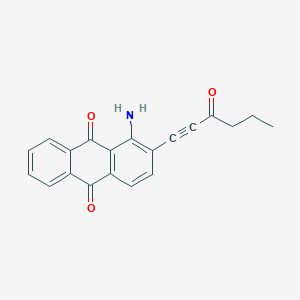
![4-Hydroxy-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13142756.png)
